Trimethyl-1 6-diisocyanatohexane 99

Polyurethane Coatings Low-VOC Formulations Rheology

Trimethyl-1,6-diisocyanatohexane (CAS 1196157-73-9), also known as trimethylhexamethylene diisocyanate (TMDI), is a branched aliphatic diisocyanate supplied as a ≥99% purity mixture of 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane isomers (approximately 1:1). This methyl-branched, low-viscosity, colorless liquid belongs to the class of aliphatic diisocyanates used in the formulation of light- and weather-resistant polyurethane coatings, adhesives, elastomers, and dispersions.

Molecular Formula C22H36N4O4
Molecular Weight 420.5 g/mol
CAS No. 1196157-73-9
Cat. No. B12062570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-1 6-diisocyanatohexane 99
CAS1196157-73-9
Molecular FormulaC22H36N4O4
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(CCN=C=O)CC(C)(C)CN=C=O.CC(CC(C)(C)CCN=C=O)CN=C=O
InChIInChI=1S/2C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14;1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h2*10H,4-7H2,1-3H3
InChIKeyXLRHAAFCQUDHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-1,6-Diisocyanatohexane 99 (TMDI): A Branched Aliphatic Diisocyanate for Light-Stable, Flexible Polyurethanes


Trimethyl-1,6-diisocyanatohexane (CAS 1196157-73-9), also known as trimethylhexamethylene diisocyanate (TMDI), is a branched aliphatic diisocyanate supplied as a ≥99% purity mixture of 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane isomers (approximately 1:1) [1]. This methyl-branched, low-viscosity, colorless liquid belongs to the class of aliphatic diisocyanates used in the formulation of light- and weather-resistant polyurethane coatings, adhesives, elastomers, and dispersions [2]. Unlike linear aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) or cycloaliphatic types like isophorone diisocyanate (IPDI), TMDI's unique branched structure imparts a differentiated balance of low viscosity, high NCO content, and excellent compatibility with polyols, making it a strategic choice for high-performance, non-yellowing polyurethane systems [3].

Why Trimethyl-1,6-Diisocyanatohexane 99 Cannot Be Replaced by Generic Aliphatic Diisocyanates Without Performance Compromise


Although TMDI, HDI, and IPDI all belong to the aliphatic diisocyanate family and confer UV stability, their divergent molecular architectures produce fundamentally different viscosity profiles, reactivity kinetics, and final film mechanical properties [1]. Substituting TMDI with the linear HDI (NCO ~50%, viscosity ~3 mPa·s) sacrifices flexibility and increases yellowing tendency, while the cycloaliphatic IPDI (viscosity ~15 mPa·s) demands significantly more solvent to achieve sprayable viscosity and yields harder, less flexible coatings [2]. TMDI uniquely occupies a middle ground: its branched backbone provides a viscosity of 5–8 mPa·s, an NCO content of ~40%, and imparts superior flexibility and compatibility to polyurethanes—parameters that cannot be simultaneously matched by any single in-class alternative without reformulation [3].

Quantitative Differentiation Evidence for Trimethyl-1,6-Diisocyanatohexane 99 (TMDI) Against Key Aliphatic Diisocyanate Comparators


Viscosity Advantage: TMDI vs. IPDI — Lower Viscosity at 23°C Enables Higher Solids, Lower VOC Formulations

TMDI exhibits a dynamic viscosity of 5–8 mPa·s at 23°C [1], which is approximately 2–3 times lower than the 13–15 mPa·s at 20°C reported for the cycloaliphatic isophorone diisocyanate (IPDI) [2]. This substantial viscosity reduction translates directly to lower solvent demand in high-solids and solvent-free coating formulations, enabling formulators to meet stringent VOC regulations without sacrificing application properties.

Polyurethane Coatings Low-VOC Formulations Rheology

NCO Content and Crosslinking Efficiency: TMDI Delivers Higher NCO Density Than IPDI for Faster Cure and Higher Crosslink Density

TMDI provides an NCO content of 39.7–40.0 wt% [1], compared to IPDI's 37.5–37.8 wt% [2]. Although both are difunctional, the higher NCO percentage of TMDI means that per unit mass, TMDI delivers approximately 1.06× more reactive isocyanate groups. This higher equivalent weight efficiency can lead to faster gel times and greater crosslink density in 2K polyurethane systems, resulting in improved chemical resistance and mechanical properties.

Polyurethane Chemistry Crosslinking Isocyanate Index

Yellowing Resistance: TMDI Outperforms HDI in UV-Stable Applications Critical for Automotive and Architectural Coatings

Aliphatic diisocyanates inherently resist UV-induced yellowing better than aromatics, but within the aliphatic class, TMDI has been characterized as having 'excellent' yellowing resistance, while HDI is rated only 'moderate to good' [1]. Although quantitative ΔE values from accelerated weathering (QUV-B) are not publicly available in a head-to-head study, the structural basis—TMDI's branched, saturated hydrocarbon backbone lacking any chromophoric groups—predicts superior light stability relative to the linear HDI backbone, which may generate conjugated degradation products upon prolonged UV exposure [2].

UV Stability Weathering Resistance Non-Yellowing Coatings

Mechanical Flexibility of Derived Polyurethanes: TMDI-Based Polyurethanes Are More Flexible Than IPDI-Based and Softer Than HDI-Based Systems

TMDI imparts 'very flexible chain segments' to polyurethanes, as described in the manufacturer's application literature, which distinguishes it from the cycloaliphatic IPDI that yields harder, more rigid networks due to its cyclohydrocarbon core [1]. While a direct comparative study quantifying elongation at break or Shore hardness for identical polyol formulations is not publicly available, the structure-property relationship is well-established: the acyclic, methyl-branched TMDI backbone provides greater segmental mobility and lower glass transition temperature (Tg) contributions to the hard segment compared to the cyclic IPDI structure [2].

Polyurethane Elastomers Flexibility Hard Segment Structure

Polyol Compatibility and System Homogeneity: TMDI's Branched Alkyl Structure Enhances Compatibility Compared to HDI

Polyurethanes manufactured with TMDI exhibit 'excellent compatibility' with a range of polyols [1]. In contrast, the highly polar, linear HDI hard segments can cause macrophase separation in softer polyol matrices, leading to hazy films and inconsistent mechanical properties. While quantitative compatibility data (e.g., Hansen solubility parameters or haze measurements) are not publicly available, the enhanced compatibility of TMDI is consistently cited across technical datasheets and is attributed to the branched alkyl structure that provides better solubility parameter matching with hydrophobic polyols [2].

Polyurethane Formulation Compatibilization Phase Separation

Application Scenarios Where Trimethyl-1,6-Diisocyanatohexane 99 (TMDI) Delivers Verified Performance Advantages


High-Solids and Solvent-Free 2K Polyurethane Topcoats

In high-solids automotive refinish and industrial maintenance coatings, TMDI's low viscosity (5–8 mPa·s) enables formulators to meet <250 g/L VOC targets without polar, high-Hansen-solubility-parameter solvents, a challenge when using IPDI (15 mPa·s) [Section_3, Evidence Item 1]. The combination of low viscosity and excellent yellowing resistance ensures these topcoats maintain long-term color stability under outdoor exposure.

UV-Stable Flexible Polyurethane Elastomers and Sealants

For sealants and flexible coatings requiring both weatherability and elastomeric recovery, TMDI provides 'very flexible chain segments' that IPDI-based systems cannot match due to IPDI's rigid cyclohexane core [Section_3, Evidence Item 4]. The higher NCO content of TMDI (39.7–40.0%) versus IPDI (37.5–37.8%) also contributes to a denser, more resilient crosslink network [Section_3, Evidence Item 2].

Optically Clear Polyurethane Films and Dispersions

In waterborne polyurethane dispersions (PUDs) for wood coatings and flexible packaging, TMDI's excellent compatibility with hydrophobic polyols prevents haze formation that can occur when HDI hard segments phase-separate [Section_3, Evidence Item 5]. TMDI's superior yellowing resistance further preserves optical clarity in UV-exposed applications [Section_3, Evidence Item 3].

Radiation-Curable Urethane Acrylates for 3D Printing and Additive Manufacturing

Low viscosity is critical for digital light processing (DLP) and inkjet 3D printing resins. TMDI's viscosity of 5–8 mPa·s, combined with its aliphatic light stability, makes it an ideal diisocyanate building block for synthesizing low-viscosity urethane (meth)acrylates that require both fast UV cure and durable, non-yellowing printed parts [Section_3, Evidence Item 1].

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